N-(4-ethoxyphenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide N-(4-ethoxyphenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 887890-51-9
VCID: VC7616696
InChI: InChI=1S/C27H26N2O4/c1-2-32-21-17-15-20(16-18-21)28-27(31)26-25(22-12-6-7-13-23(22)33-26)29-24(30)14-8-11-19-9-4-3-5-10-19/h3-7,9-10,12-13,15-18H,2,8,11,14H2,1H3,(H,28,31)(H,29,30)
SMILES: CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CCCC4=CC=CC=C4
Molecular Formula: C27H26N2O4
Molecular Weight: 442.515

N-(4-ethoxyphenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide

CAS No.: 887890-51-9

VCID: VC7616696

Molecular Formula: C27H26N2O4

Molecular Weight: 442.515

* For research use only. Not for human or veterinary use.

N-(4-ethoxyphenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide - 887890-51-9

Description

N-(4-ethoxyphenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide is a synthetic organic compound belonging to the class of benzofuran derivatives. Benzofuran-based compounds are widely studied due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This particular compound is characterized by its amide linkage, benzofuran core, and substituted phenyl and butanamido groups, which contribute to its structural complexity and potential bioactivity.

Synthesis

The synthesis of N-(4-ethoxyphenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide typically involves multi-step reactions. While specific details for this compound are not readily available in the provided sources, similar benzofuran derivatives are synthesized using:

  • Formation of Benzofuran Core: Cyclization reactions involving salicylaldehyde derivatives.

  • Amidation: Coupling of the benzofuran carboxylic acid derivative with amines (e.g., 4-ethoxyaniline and 4-phenylbutanamine) in the presence of coupling agents like EDC or DCC.

  • Purification: Recrystallization or chromatographic techniques to isolate the final product.

Spectroscopic Characterization

Characterization of such compounds often employs:

  • Nuclear Magnetic Resonance (NMR):

    • Proton (1^1H NMR): Signals for aromatic protons, ethoxy group, and amide NH.

    • Carbon (13^13C NMR): Peaks for carbonyl carbons, aromatic carbons, and methylene carbons.

  • Infrared (IR) Spectroscopy:

    • Characteristic bands for C=O (amide), C-O (ether), and NH stretching.

  • Mass Spectrometry (MS):

    • Molecular ion peak corresponding to M+M^+, confirming molecular weight.

Potential Applications

Benzofuran derivatives like this compound are explored for their pharmacological properties:

  • Anti-inflammatory Activity: Amide groups and aromatic substitutions enhance interactions with enzymes like cyclooxygenase (COX).

  • Antimicrobial Activity: The benzofuran core disrupts microbial growth pathways.

  • Anticancer Potential: Phenyl substitutions may improve binding with cancer-related targets.

Future Research Directions

Further studies on N-(4-ethoxyphenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide should focus on:

  • Biological Screening: Testing for anti-inflammatory, antimicrobial, and anticancer activities.

  • Structure-Activity Relationship (SAR): Modifications to optimize pharmacological properties.

  • Toxicological Studies: Assessing safety profiles in vitro and in vivo.

Table 2: Suggested Research Areas

Research FocusObjective
Biological ActivityIdentify therapeutic potential against diseases
SAR StudiesDetermine the impact of structural modifications
PharmacokineticsEvaluate absorption, distribution, metabolism, excretion
ToxicologyEnsure compound safety for human use
CAS No. 887890-51-9
Product Name N-(4-ethoxyphenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide
Molecular Formula C27H26N2O4
Molecular Weight 442.515
IUPAC Name N-(4-ethoxyphenyl)-3-(4-phenylbutanoylamino)-1-benzofuran-2-carboxamide
Standard InChI InChI=1S/C27H26N2O4/c1-2-32-21-17-15-20(16-18-21)28-27(31)26-25(22-12-6-7-13-23(22)33-26)29-24(30)14-8-11-19-9-4-3-5-10-19/h3-7,9-10,12-13,15-18H,2,8,11,14H2,1H3,(H,28,31)(H,29,30)
Standard InChIKey BBNJOSBIWZEARO-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CCCC4=CC=CC=C4
Solubility not available
PubChem Compound 16814660
Last Modified Aug 19 2023

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